Home > Products > Screening Compounds P115061 > O-Acetyl Tramadol
O-Acetyl Tramadol - 1413642-27-9

O-Acetyl Tramadol

Catalog Number: EVT-1463684
CAS Number: 1413642-27-9
Molecular Formula: C18H27NO3
Molecular Weight: 305.418
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tramadol

  • Compound Description: Tramadol is a centrally acting analgesic with weak affinity for the µ-opioid receptor. It also acts as a serotonin-norepinephrine reuptake inhibitor. Tramadol is commonly used for treating moderate to moderately severe pain in humans and animals. [, ]
  • Relevance: Tramadol is the parent compound of O-Acetyl Tramadol. The structural difference is the presence of an acetyl group attached to one of the hydroxyl groups of Tramadol. []

N-Desmethyl Tramadol

  • Compound Description: N-Desmethyl Tramadol is a major metabolite of Tramadol in dogs. It exhibits lower analgesic activity compared to Tramadol. []
  • Relevance: N-Desmethyl Tramadol is a metabolite of O-Acetyl Tramadol's parent compound, Tramadol. It highlights the metabolic pathways related to Tramadol and its derivatives. []

O-Desmethyl Tramadol

  • Compound Description: O-Desmethyl Tramadol is a major metabolite of Tramadol in cats and exhibits higher analgesic potency than Tramadol. []
  • Relevance: O-Desmethyl Tramadol is a metabolite of O-Acetyl Tramadol's parent compound, Tramadol, emphasizing the species-specific metabolism and activity differences. []

Tapentadol

  • Compound Description: Tapentadol is a centrally acting analgesic with a dual mode of action: agonism at the µ-opioid receptor and inhibition of norepinephrine reuptake. It is less reliant on metabolic activation compared to Tramadol and considered a promising analgesic for dogs. []
  • Relevance: While not directly structurally related to O-Acetyl Tramadol, Tapentadol is discussed alongside Tramadol as an alternative analgesic option. This comparison highlights the importance of exploring diverse opioid compounds with distinct pharmacological profiles for improved pain management. []
Overview

O-Acetyl Tramadol is a synthetic compound derived from tramadol, a widely used analgesic. It is classified as an opioid analgesic and is primarily employed in research settings to explore its pharmacological properties and potential therapeutic applications. The compound's unique structure allows it to interact with various biological pathways, making it a subject of interest in both chemistry and medicine.

Source

The compound is synthesized through the acetylation of tramadol, typically using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. This process is conducted under controlled conditions to ensure selective modification of the hydroxyl group on the tramadol molecule.

Classification

O-Acetyl Tramadol falls under the category of opioid analgesics. It is recognized for its dual mechanism of action, which involves both opioid receptor agonism and the inhibition of neurotransmitter reuptake, specifically serotonin and norepinephrine. This classification places it among compounds that are significant in pain management and related pharmacological studies.

Synthesis Analysis

Methods

The synthesis of O-Acetyl Tramadol involves several steps:

  1. Starting Material: The process begins with tramadol.
  2. Acetylation Reaction: Tramadol is reacted with acetic anhydride in the presence of a base (e.g., pyridine). This reaction selectively acetylates the hydroxyl group on tramadol.
  3. Reaction Conditions: The reaction is typically performed under controlled temperature and pressure to optimize yield and purity.

Technical Details

In an industrial context, the synthesis is scaled up, utilizing high-purity reagents and solvents. Reaction conditions are meticulously optimized to ensure consistent quality and high yields. The acetylation process can be monitored using chromatographic techniques to confirm product formation and purity.

Molecular Structure Analysis

Structure

O-Acetyl Tramadol has a complex molecular structure characterized by its IUPAC name:

 1R 2R 2 dimethylamino methyl 1 3 methoxyphenyl cyclohexyl acetate\text{ 1R 2R 2 dimethylamino methyl 1 3 methoxyphenyl cyclohexyl acetate}

Molecular Data

  • Molecular Formula: C18_{18}H27_{27}NO3_3
  • Molecular Weight: 305.418 g/mol
  • InChI Key: LQUPISJKOHCHAY-AEFFLSMTSA-N
  • SMILES Representation: CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC.
Chemical Reactions Analysis

Types of Reactions

O-Acetyl Tramadol can undergo various chemical reactions:

  • Oxidation: Can yield corresponding ketones or carboxylic acids.
  • Reduction: Can be reduced to form alcohols.
  • Substitution: The acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Mechanism of Action

O-Acetyl Tramadol exerts its pharmacological effects through multiple mechanisms:

  1. Opioid Receptor Agonism: It binds to and activates μ-opioid receptors, leading to pain relief (analgesia).
  2. Neurotransmitter Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects.

Process and Data

The primary molecular targets for O-Acetyl Tramadol are μ-opioid receptors, which play a crucial role in modulating pain signal transmission within the central nervous system. This dual action makes it a candidate for further investigation in pain management therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken to avoid unwanted side reactions during synthesis or application.
Applications

O-Acetyl Tramadol has several scientific applications:

  • Chemistry Research: Used as a model compound for studying opioid synthesis and modification processes.
  • Biological Studies: Investigated for its effects on cellular processes and interactions with biological molecules.
  • Medical Research: Explored for potential use in pain management, particularly as an alternative to traditional opioids.
  • Pharmaceutical Industry: Utilized in developing new analgesic formulations and drug delivery systems aimed at improving patient outcomes in pain relief .
Chemical Identity and Synthesis of O-Desmethyltramadol

Structural Characterization and Isomeric Profiles

O-Desmethyltramadol (ODT), also termed O-desmethyltramadol or tramadol metabolite M1, is the principal bioactive derivative of the analgesic tramadol. Its chemical structure is defined as (1R,2R)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol, with a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol [1] [6]. Unlike the parent compound tramadol, which contains a methoxy group (-OCH3) at the 3-position of its phenyl ring, ODT features a phenolic hydroxy group (-OH) at this position. This structural modification critically enhances its μ-opioid receptor binding affinity by approximately 200-fold compared to tramadol [2] [4].

ODT exists as a racemic mixture of four stereoisomers due to two chiral centers (positions 1 and 2 of the cyclohexanol ring). However, the (1R,2R) enantiomer demonstrates the highest pharmacological activity and metabolic relevance [1] [6]. Analytical characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirms distinct physicochemical properties compared to tramadol, including altered polarity (logP ≈ 1.8 for ODT vs. 2.5 for tramadol) and spectral signatures (e.g., phenolic proton resonance at δ 9.2 ppm in 1H-NMR) [1] [6].

Table 1: Key Structural Features of O-Desmethyltramadol

PropertyDescription
IUPAC Name(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Key Functional GroupsPhenolic hydroxyl, tertiary amine, cyclohexanol
Chiral CentersTwo (C1 and C2 of cyclohexanol ring)
Pharmacologically Active Enantiomer(1R,2R)

Synthetic Pathways for O-Desmethyltramadol Production

Industrial synthesis of ODT primarily employs O-demethylation of tramadol precursors or direct tramadol modification. Two predominant methodologies exist:

Classical Demethylation: This route uses potent demethylating agents like boron tribromide (BBr3) or hydrogen bromide (HBr) in refluxing dichloromethane. While effective, these reagents pose handling challenges (moisture sensitivity, corrosivity) and generate stoichiometric waste, limiting scalability [1] [6].

Catalytic Alkaline Hydrolysis: Modern large-scale processes utilize phase-transfer catalysis under mild conditions. A representative patent describes dissolving tramadol hydrochloride in water, adding toluene and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Potassium hydroxide (45-50% w/w) is introduced, and the mixture is heated to 80-85°C for 6-8 hours. Post-reaction, the toluene layer is separated, washed, and concentrated. ODT is precipitated as its hydrochloride salt using alcoholic HCl, yielding high-purity (>99.5% by HPLC) product [1] [6]. This method achieves high regioselectivity (>98%) for O-demethylation over competing N-demethylation pathways, which produce the inactive metabolite N-desmethyltramadol [3] [7].

Table 2: Comparison of O-Demethylation Synthetic Methods

MethodConditionsYieldAdvantages/Limitations
Boron TribromideCH2Cl2, 0°C to reflux, 4-6h70-75%High selectivity; moisture-sensitive, corrosive waste
Phase-Transfer CatalysisToluene/H2O, KOH (45-50%), 80-85°C, 6-8h85-90%Scalable, lower cost, minimal byproducts, eco-friendlier

Optimization of Demethylation Processes in Tramadol Metabolism

The metabolic generation of ODT in vivo is catalyzed almost exclusively by the hepatic cytochrome P450 enzyme CYP2D6 via O-demethylation. This enzymatic process is highly stereoselective, favoring the formation of the pharmacologically active (+)-(1R,2R)-ODT enantiomer [2] [4] [7]. The efficiency of this biotransformation is critically dependent on genetic polymorphisms within the CYP2D6 gene:

  • Poor Metabolizers (PMs): Individuals carrying two non-functional CYP2D6 alleles (e.g., *3, *4, *5, *6) exhibit markedly reduced ODT formation. Plasma metabolic ratios (ODT/tramadol) in PMs are typically <0.1, significantly impairing tramadol's opioid-mediated analgesia [7] [9].
  • Ultra-Rapid Metabolizers (UMs): Individuals with gene duplications (e.g., 1/1xN) show substantially elevated ODT/tramadol ratios (>0.3), increasing risks of opioid-related side effects [7] [9].
  • Intermediate (IMs) and Extensive Metabolizers (EMs): IMs (e.g., 10/10) have ratios ~0.1-0.2, while EMs (1/1) typically exhibit ratios of 0.15-0.25 at 24h post-dose [7] [9].

Chemical synthesis strategies mimic this enzymatic selectivity by optimizing reaction parameters:

  • Temperature Control: Maintaining 80-85°C during alkaline hydrolysis maximizes demethylation rate while minimizing racemization or degradation [1] [6].
  • Base Concentration: Using concentrated KOH (≥45%) ensures complete deprotonation of the phenolic product, driving the reaction equilibrium forward and facilitating its extraction into the organic phase [1] [6].
  • Catalyst Selection: Tetraalkylammonium salts enhance interfacial transfer of hydroxide ions, accelerating reaction kinetics under milder conditions than non-catalytic routes [1] [6].

Industrial-Scale Synthesis Challenges and Eco-Friendly Methodologies

Scaling ODT synthesis introduces significant engineering and environmental challenges:

  • Purification Complexity: Reaction mixtures contain unreacted tramadol, inorganic salts (KCl), catalyst residues, and potential isomers. Multi-stage purification involving pH-controlled extraction (e.g., acidification to pH 2-3 to dissolve impurities, basification to pH 9-10 to extract ODT), activated carbon treatment, and crystallization from ethanol/water mixtures is essential to achieve pharmacopeial-grade purity (>99.5%) [1] [6].
  • Solvent Management: Large volumes of toluene and water require efficient recovery systems. Closed-loop solvent recycling via distillation reduces environmental footprint and cost [1] [6].
  • Catalyst Recovery: Immobilized phase-transfer catalysts on polymer supports are increasingly employed to minimize catalyst loss and simplify product isolation [6].

Recent innovations focus on sustainability:

  • Alternative Solvents: Replacement of toluene with renewable bio-based solvents (e.g., 2-methyltetrahydrofuran) or polyethylene glycol (PEG) water mixtures is under investigation [6].
  • Waste Valorization: Potassium chloride byproduct can be recovered and sold for agricultural or industrial use, improving process economics [1].
  • Enzymatic Demethylation: In vitro studies explore recombinant CYP2D6 or bacterial P450s for biocatalytic ODT production, although industrial viability remains limited by enzyme cost and stability [4].

Properties

CAS Number

1413642-27-9

Product Name

O-Acetyl Tramadol

IUPAC Name

[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate

Molecular Formula

C18H27NO3

Molecular Weight

305.418

InChI

InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1

InChI Key

LQUPISJKOHCHAY-AEFFLSMTSA-N

SMILES

CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC

Synonyms

(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.